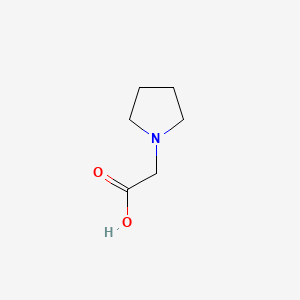
2-Methylquinoline-4-carbonitrile
Übersicht
Beschreibung
2-Methylquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Methylquinoline-4-carbonitrile involves various techniques. One of the well-known methods is the Doebner–von Miller reaction . This reaction involves the use of aniline derivatives possessing electron-donating groups . The reaction is regioselective, and ring closure occurs at the position with less steric hindrance .Molecular Structure Analysis
The molecular structure of 2-Methylquinoline-4-carbonitrile consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H8N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
2-Methylquinoline-4-carbonitrile has a molecular weight of 168.19 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 228 .Wissenschaftliche Forschungsanwendungen
General Use of 2-Methylquinoline-4-carbonitrile
2-Methylquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2 . It is used in organic and pharmaceutical chemistry . The compound has fascinating pharmacological properties and synthetic value .
Application in Synthesis of Quinoline Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of quinoline derivatives .
Summary of the Application
Quinoline is a common nitrogen-containing heterocycle due to its interesting pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions allows for varying pharmacological activities of its derivatives .
Methods of Application or Experimental Procedures
One method involves the one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .
Results or Outcomes
The result of this method is the synthesis of 2-substituted quinoline derivatives . The reaction time is reduced with increased yield, fulfilling one of the twelve green chemistry principles, "safer solvent" .
Application in Synthesis of Antibacterial Lead Compounds
Specific Scientific Field
This application falls under the field of Medicinal Chemistry, specifically in the synthesis of antibacterial lead compounds .
Summary of the Application
Quinoline derivatives, including 2-Methylquinoline-4-carbonitrile, have been found to have promising antibacterial properties . These compounds can serve as potential lead compounds in the development of new antibacterial drugs .
Methods of Application or Experimental Procedures
The method involves the synthesis of quinoline-carbonitrile derivatives with varying substitutions at position 6 . The biological preference of the methoxy group over methyl or without any substitution has been indicated .
Results or Outcomes
The synthesized quinoline-carbonitrile derivatives were found to be promising antibacterial lead compounds . The results suggest that the methoxy group at position 6 enhances the antibacterial properties of these compounds .
Safety And Hazards
The safety information for 2-Methylquinoline-4-carbonitrile indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMFFZNQIMHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349686 | |
| Record name | 2-methylquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-4-carbonitrile | |
CAS RN |
29196-15-4 | |
| Record name | 2-methylquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)
![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)



![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)


![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
